molecular formula C16H14ClF3N2O4 B11495525 ethyl 4-{[(2-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-{[(2-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11495525
M. Wt: 390.74 g/mol
InChI Key: OGXLKZMKXDXCJI-UHFFFAOYSA-N
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Description

ETHYL 4-(2-CHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a chlorobenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-CHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, including acetylation, bromination, thioetherification, chlorination, and aminolysis . Each step requires specific reagents and conditions to ensure the successful formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-CHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzamido and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 4-(2-CHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ETHYL 4-(2-CHLOROBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes.

Properties

Molecular Formula

C16H14ClF3N2O4

Molecular Weight

390.74 g/mol

IUPAC Name

ethyl 4-[(2-chlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H14ClF3N2O4/c1-3-26-13(24)11-8(2)21-14(25)15(11,16(18,19)20)22-12(23)9-6-4-5-7-10(9)17/h4-7H,3H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

OGXLKZMKXDXCJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1(C(F)(F)F)NC(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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